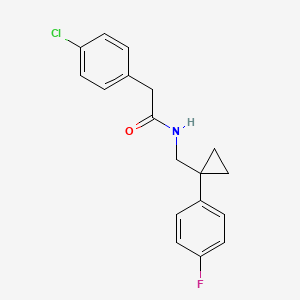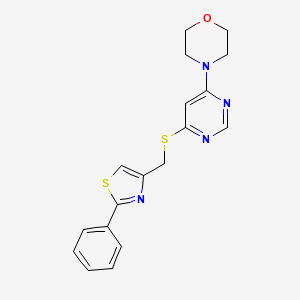
2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a cyclopropylmethyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves the following steps:
Formation of the Cyclopropylmethyl Intermediate: The cyclopropylmethyl group can be synthesized through the reaction of cyclopropylcarbinol with appropriate halogenating agents such as thionyl chloride or phosphorus tribromide.
Coupling with 4-Fluorophenyl Group: The cyclopropylmethyl halide is then reacted with 4-fluorophenyl magnesium bromide (Grignard reagent) to form the desired intermediate.
Acetamide Formation: The intermediate is then coupled with 4-chlorophenyl acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the acetamide group, converting it to the corresponding amine.
Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Cyclopropyl ketones.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonyl derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may serve as potential leads in drug discovery programs targeting various diseases.
Medicine
The compound’s potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may impart specific biological activities, making it a candidate for further pharmacological evaluation.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
- 2-(4-bromophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((1-(4-methylphenyl)cyclopropyl)methyl)acetamide
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of both chlorophenyl and fluorophenyl groups. This combination can result in distinct electronic and steric properties, influencing its reactivity and biological activity. The cyclopropylmethyl group further adds to its uniqueness by providing rigidity and influencing the overall molecular conformation.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-15-5-1-13(2-6-15)11-17(22)21-12-18(9-10-18)14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYOFWUQMPQZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2838894.png)

![2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2838900.png)

![2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B2838902.png)





![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)
